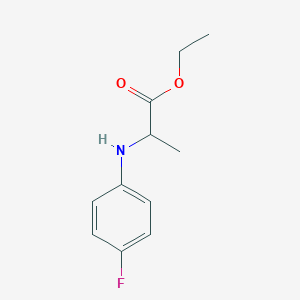
N-(4-フルオロフェニル)アラニネートエチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Ethyl N-(4-fluorophenyl)alaninate involves multiple steps, starting from precursors such as ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, leading to the formation of the target compound through reactions like ammonium acetate in glacial acetic acid treatment. This process is characterized by its ability to yield complex structures, demonstrating the compound's versatile synthetic accessibility (Sapnakumari et al., 2014).
Molecular Structure Analysis
The molecular structure of Ethyl N-(4-fluorophenyl)alaninate is defined by its orthorhombic space group Pbca, with precise unit-cell parameters indicating a structured crystalline form. The compound exhibits an intramolecular N–H…O hydrogen bond, creating an S(6) graph-set motif, essential for understanding its chemical behavior and reactivity (Sapnakumari et al., 2014).
Chemical Reactions and Properties
Ethyl N-(4-fluorophenyl)alaninate participates in various chemical reactions, underlining its utility in synthesizing more complex molecules. Its reactivity is significant for developing pharmacologically active molecules, as seen in its role as an intermediate in synthesizing denagliptin, where its chiral center is critical (Appell et al., 2013).
Physical Properties Analysis
Analyzing the physical properties of Ethyl N-(4-fluorophenyl)alaninate involves understanding its crystalline structure, as detailed by X-ray diffraction studies. These studies reveal the compound's stability, crystallinity, and specific geometric arrangements, vital for its applications in material science and chemistry (Sapnakumari et al., 2014).
Chemical Properties Analysis
The chemical properties of Ethyl N-(4-fluorophenyl)alaninate, including its reactivity and interaction with various chemical groups, are crucial for its utility in synthetic chemistry. Its ability to form stable compounds with desired functionalities through reactions such as hydrogenation demonstrates its versatile chemical nature (Appell et al., 2013).
科学的研究の応用
キラルフェニルアラニン誘導体の合成
この化合物は、非天然型フェニルアラニン誘導体の両方のエナンチオマーの合成に使用されます . 合成方法はシンプルでスケーラブルであり、生成物の立体化学は完全に予測可能で制御されています .
製薬用途
N-(4-フルオロフェニル)アラニネートエチルを含むフッ素化フェニルアラニンは、産業および製薬において大きな用途があります . これらは、潜在的な酵素阻害剤や治療剤として重要な役割を果たすように拡大されています .
腫瘍エコシステムのトポグラフィーイメージング
この化合物は、陽電子放出断層法(PET)を用いた腫瘍エコシステムのトポグラフィーイメージングに使用されてきました .
タンパク質およびペプチドベースのワクチン
フッ素化芳香族アミノ酸をタンパク質に組み込むと、特に治療用タンパク質やペプチドベースのワクチンにおいて、その異化安定性が向上します .
生物活性特性のモジュール化
フェニルアラニンにフッ素を導入すると、アナログの酸性度、塩基性、疎水性、幾何学、コンフォメーション、反応性、さらに生物学的利用能を調節できます .
抗菌剤の合成
これは、多剤耐性病原体に対して強力な抗菌活性を示すADEPT 4などの抗菌剤の合成に使用されてきました .
7. 均一系触媒用リガンドの製造 関連化合物である4-フルオロアニリンは、均一系触媒用リガンドの製造に評価されています .
抗腫瘍剤の合成
Safety and Hazards
The safety data sheet for a similar compound, 4-Ethylphenol, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment when handling such compounds .
特性
IUPAC Name |
ethyl 2-(4-fluoroanilino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-3-15-11(14)8(2)13-10-6-4-9(12)5-7-10/h4-8,13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSKLRNKYVULDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98926-59-1 |
Source


|
| Record name | ethyl 2-[(4-fluorophenyl)amino]propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate](/img/structure/B2496917.png)
![1-Methyl-2-[[(2S)-pyrrolidin-2-yl]methyl]imidazole;dihydrochloride](/img/structure/B2496918.png)
![7-[(4-fluorobenzyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2496919.png)
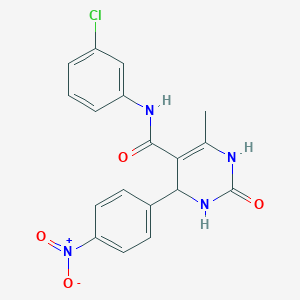
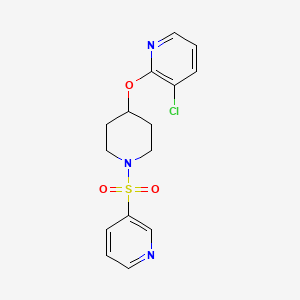
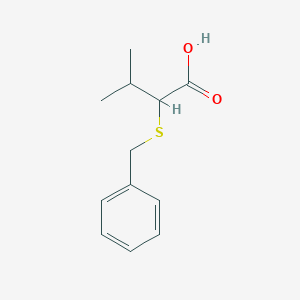
![3-(cinnamylthio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2496924.png)

![7-Fluoro-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone](/img/structure/B2496928.png)
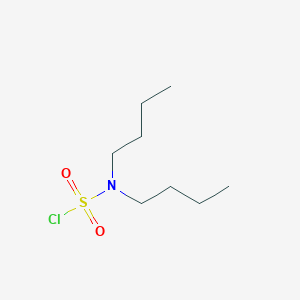

![8-(3,5-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2496935.png)